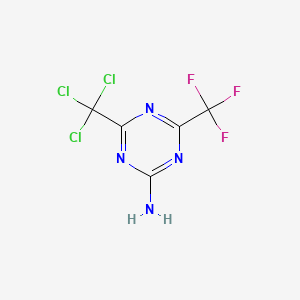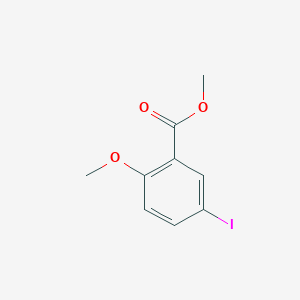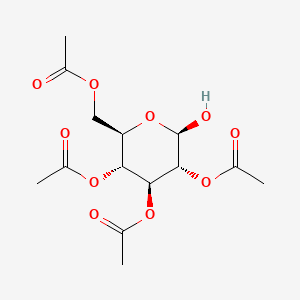![molecular formula C18H19NO5 B1311748 L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- CAS No. 86099-14-1](/img/structure/B1311748.png)
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is a chemical compound with the molecular formula C₁₈H₁₉NO₅. It is a derivative of L-Tyrosine, an aromatic, polar, non-essential amino acid. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- typically involves the derivatization of L-Tyrosine. One common method is the protection of the amino group of L-Tyrosine using a phenylmethoxycarbonyl (Cbz) group, followed by methylation of the nitrogen atom. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and methylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of biocatalysts and microbial fermentation is also explored for the production of L-Tyrosine derivatives, offering an environmentally friendly alternative to traditional chemical synthesis .
化学反应分析
Types of Reactions
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of L-Tyrosine. These products have significant applications in pharmaceuticals and fine chemicals .
科学研究应用
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a precursor for neurotransmitters.
Industry: Utilized in the production of pharmaceuticals, food additives, and cosmetics.
作用机制
The mechanism of action of L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- involves its role as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. It is believed to exert its effects by modulating the levels of these neurotransmitters in the brain, thereby influencing mood, cognition, and stress response. The molecular targets and pathways involved include the enzymes responsible for the synthesis and degradation of these neurotransmitters.
相似化合物的比较
Similar Compounds
L-Tyrosine: The parent compound, an aromatic amino acid involved in protein synthesis.
N-Acetyl-L-Tyrosine: A derivative with an acetyl group, used for its enhanced stability and bioavailability.
L-DOPA: A direct precursor to dopamine, used in the treatment of Parkinson’s disease.
Uniqueness
L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- is unique due to its specific structural modifications, which enhance its stability and potential therapeutic applications. The phenylmethoxycarbonyl group provides protection to the amino group, allowing for selective reactions and derivatizations .
属性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-19(18(23)24-12-14-5-3-2-4-6-14)16(17(21)22)11-13-7-9-15(20)10-8-13/h2-10,16,20H,11-12H2,1H3,(H,21,22)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCSQSVVHTYNRZ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433936 |
Source


|
| Record name | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86099-14-1 |
Source


|
| Record name | L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
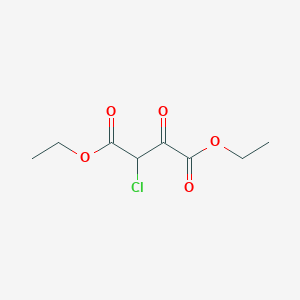


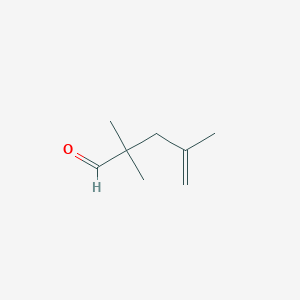
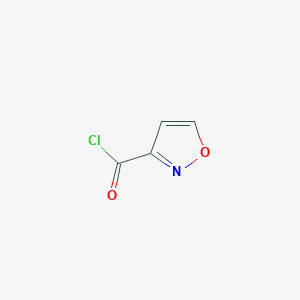
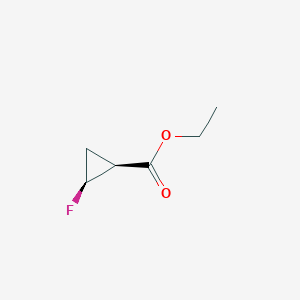
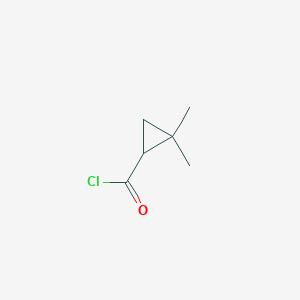
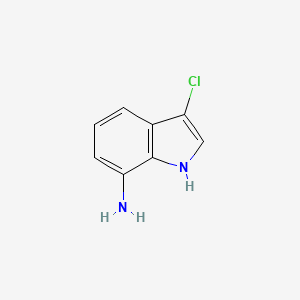
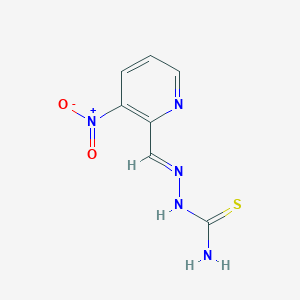
![Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate](/img/structure/B1311685.png)
![6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B1311686.png)
